molecular formula C60H108N4O27 B8106573 Methyltetrazine-PEG25-acid

Methyltetrazine-PEG25-acid

Número de catálogo: B8106573
Peso molecular: 1317.5 g/mol
Clave InChI: GQSRCHCLFIDDCP-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Methyltetrazine-PEG25-acid is synthesized through a series of chemical reactions involving polyethylene glycol and methyltetrazine. The synthesis typically involves the following steps:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. The compound is typically stored at -20°C in powder form and at -80°C in solution to maintain stability .

Comparación Con Compuestos Similares

Uniqueness: Methyltetrazine-PEG25-acid is unique due to its longer PEG chain, which provides greater flexibility and solubility compared to shorter PEG derivatives. This makes it particularly useful in applications requiring high solubility and minimal steric hindrance .

Actividad Biológica

Methyltetrazine-PEG25-acid is a compound that has gained attention in biological research due to its role as a linker in the development of Proteolysis Targeting Chimeras (PROTACs). This article provides an overview of the biological activity associated with this compound, highlighting its synthesis, applications in bioorthogonal chemistry, and potential therapeutic implications.

Overview of this compound

This compound is characterized by its PEG (polyethylene glycol) backbone, which enhances solubility and biocompatibility. The methyltetrazine moiety allows for specific bioorthogonal reactions, making it a valuable tool in targeted protein degradation strategies. The compound is primarily utilized in the synthesis of PROTACs, which are bifunctional molecules designed to selectively degrade target proteins within cells.

The synthesis of this compound involves coupling methyltetrazine with a PEG linker. This reaction can be facilitated using various coupling strategies, including amide bond formation. The resulting compound exhibits favorable properties for conjugation with other biomolecules, enabling the formation of stable and functional PROTACs.

Mechanism of Action:

  • Target Engagement: The PROTACs synthesized using this compound bind to the target protein and an E3 ubiquitin ligase.
  • Ubiquitination: This binding facilitates the ubiquitination of the target protein.
  • Proteasomal Degradation: The ubiquitinated protein is subsequently directed to the proteasome for degradation.

Bioorthogonal Chemistry

This compound has been extensively studied for its bioorthogonal reactivity, particularly in click chemistry applications. It allows for rapid and efficient conjugation reactions under physiological conditions, which is crucial for developing therapeutic agents.

Key Findings:

  • A study demonstrated that methyltetrazine substrates can undergo fast and quantitative reactions with various dienophiles, such as bicyclononyne (BCN), achieving second-order rate constants around 70 M1^{-1}s1^{-1} at 37 °C in PBS .
  • The conjugation efficiency was shown to enable the generation of functional protein-antibody conjugates, such as trastuzumab-(LAP•EGFP)2, which maintained high binding affinity to HER2-positive cells (KD = 5.6 nM) .

Therapeutic Implications

The application of this compound in PROTAC development has significant therapeutic potential:

  • Cancer Treatment: By selectively degrading oncogenic proteins, PROTACs can provide a novel approach to cancer therapy.
  • Imaging Applications: Radiolabeled tetrazines have been explored for pretargeted imaging applications, enhancing the specificity and sensitivity of imaging techniques .

Case Studies

Several case studies highlight the efficacy of this compound in biological applications:

StudyFocusFindings
Study 1Antibody ConjugationDemonstrated rapid functionalization of trastuzumab with minimal loss of binding affinity .
Study 2Imaging ApplicationsExplored the use of tetrazine for radiolabeling liposomes for PET imaging, showing favorable biodistribution profiles .
Study 3Targeted Protein DegradationDeveloped PROTACs that effectively degraded target proteins in cellular models .

Propiedades

IUPAC Name

3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C60H108N4O27/c1-56-61-63-60(64-62-56)57-2-4-58(5-3-57)91-55-54-90-53-52-89-51-50-88-49-48-87-47-46-86-45-44-85-43-42-84-41-40-83-39-38-82-37-36-81-35-34-80-33-32-79-31-30-78-29-28-77-27-26-76-25-24-75-23-22-74-21-20-73-19-18-72-17-16-71-15-14-70-13-12-69-11-10-68-9-8-67-7-6-59(65)66/h2-5H,6-55H2,1H3,(H,65,66)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQSRCHCLFIDDCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(N=N1)C2=CC=C(C=C2)OCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C60H108N4O27
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1317.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.